molecular formula C11H5F9O B14286710 1-Ethenyl-2,3,5,6-tetrafluoro-4-(2,2,3,3,3-pentafluoropropoxy)benzene CAS No. 121247-90-3

1-Ethenyl-2,3,5,6-tetrafluoro-4-(2,2,3,3,3-pentafluoropropoxy)benzene

Cat. No.: B14286710
CAS No.: 121247-90-3
M. Wt: 324.14 g/mol
InChI Key: GFMUMEDUNWXPPZ-UHFFFAOYSA-N
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Description

1-Ethenyl-2,3,5,6-tetrafluoro-4-(2,2,3,3,3-pentafluoropropoxy)benzene is a fluorinated aromatic compound. It is characterized by the presence of multiple fluorine atoms and an ethenyl group attached to a benzene ring. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethenyl-2,3,5,6-tetrafluoro-4-(2,2,3,3,3-pentafluoropropoxy)benzene typically involves the following steps:

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and chromatography, are common in industrial production.

Chemical Reactions Analysis

Types of Reactions

1-Ethenyl-2,3,5,6-tetrafluoro-4-(2,2,3,3,3-pentafluoropropoxy)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Halogenating agents like chlorine (Cl2) or bromine (Br2) in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of tetrafluoroquinones.

    Reduction: Formation of partially or fully reduced fluorinated aromatic compounds.

    Substitution: Formation of halogenated derivatives of the original compound.

Scientific Research Applications

1-Ethenyl-2,3,5,6-tetrafluoro-4-(2,2,3,3,3-pentafluoropropoxy)benzene has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of advanced materials and polymers with unique properties.

    Biology: Investigated for its potential use in bioimaging and as a probe for studying biological systems.

    Medicine: Explored for its potential in drug development, particularly in designing fluorinated pharmaceuticals with enhanced bioavailability and metabolic stability.

    Industry: Utilized in the production of specialty chemicals, coatings, and high-performance materials.

Mechanism of Action

The mechanism of action of 1-ethenyl-2,3,5,6-tetrafluoro-4-(2,2,3,3,3-pentafluoropropoxy)benzene involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Ethenyl-2,3,5,6-tetrafluoro-4-(2,2,3,3,3-pentafluoropropoxy)benzene is unique due to its combination of fluorine atoms and the pentafluoropropoxy group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in applications requiring high thermal stability, chemical resistance, and specific electronic properties.

Properties

CAS No.

121247-90-3

Molecular Formula

C11H5F9O

Molecular Weight

324.14 g/mol

IUPAC Name

1-ethenyl-2,3,5,6-tetrafluoro-4-(2,2,3,3,3-pentafluoropropoxy)benzene

InChI

InChI=1S/C11H5F9O/c1-2-4-5(12)7(14)9(8(15)6(4)13)21-3-10(16,17)11(18,19)20/h2H,1,3H2

InChI Key

GFMUMEDUNWXPPZ-UHFFFAOYSA-N

Canonical SMILES

C=CC1=C(C(=C(C(=C1F)F)OCC(C(F)(F)F)(F)F)F)F

Origin of Product

United States

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